(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(tritylthio)propanoic acid is a complex organic compound notable for its structural features, which include a fluorenylmethoxycarbonyl group, a methylamino group, and a tritylthio group. The molecular formula is C₃₁H₃₅NO₃S, with a molecular weight of approximately 599.7 g/mol. This compound is primarily used in peptide synthesis and has applications in medicinal chemistry due to its unique functional groups that facilitate various
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(tritylthio)propanoic acid exhibits significant biological activity, particularly in the context of drug development and peptide synthesis. Its structure allows it to mimic natural amino acids, making it useful for studying protein interactions and enzyme functions. Preliminary studies suggest potential applications in cancer therapeutics and neurological research due to its ability to cross biological membranes and interact with cellular targets .
The synthesis of (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(tritylthio)propanoic acid typically involves:
This compound finds applications primarily in:
Interaction studies have shown that (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(tritylthio)propanoic acid can effectively bind to various biological receptors and enzymes. These studies often utilize techniques such as surface plasmon resonance and fluorescence spectroscopy to assess binding affinities and kinetics. Understanding these interactions is crucial for optimizing its use in drug design and therapeutic applications .
Several compounds share structural similarities with (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(tritylthio)propanoic acid, including:
Compound Name | Key Features | Unique Aspects |
---|---|---|
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(tritylthio)propanoic acid | Stereoisomer of the target compound | Different biological activity due to stereochemistry |
2-(Tritylthio)-L-alanine | L-alanine derivative with tritylthio group | Simpler structure, less functional complexity |
N-Fmoc-L-cysteine | Fmoc-protected cysteine derivative | Commonly used in peptide synthesis but lacks the fluorenyl group |
The uniqueness of (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(tritylthio)propanoic acid lies in its combination of protective groups and functional moieties that enhance its utility in complex peptide synthesis and potential therapeutic applications .
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(tritylthio)propanoic acid represents a sophisticated molecular architecture combining multiple protecting group strategies commonly employed in peptide synthesis [1]. The compound possesses the molecular formula C₃₈H₃₃NO₄S with a molecular weight of 599.7 grams per mole [1] [2]. The stereochemical designation (R) indicates the absolute configuration at the alpha-carbon center, following the Cahn-Ingold-Prelog priority rules [1].
The molecular architecture consists of four distinct structural domains: the fluorenylmethoxycarbonyl protecting group, the methylated amino functionality, the tritylthio-protected cysteine side chain, and the carboxylic acid terminus [1] [3]. The fluorenylmethoxycarbonyl moiety provides a bulky, sterically demanding protection that maintains configurational integrity during synthetic transformations [8]. This protecting group demonstrates remarkable stability toward acids and hydrolysis while remaining selectively removable by weak bases such as piperidine [8].
The trityl protecting group attached to the sulfur atom creates substantial steric hindrance around the thiol functionality [3] [4]. This protection strategy prevents unwanted side reactions during peptide synthesis while maintaining the structural integrity of the cysteine residue [4]. The methyl substitution on the amino nitrogen represents a secondary protection modification that influences both the reactivity and conformational preferences of the molecule [1] [9].
Structural Component | Function | Molecular Contribution |
---|---|---|
Fluorenylmethoxycarbonyl | Amino protection | C₁₅H₁₁O₂ |
Methylamino group | Modified amino acid backbone | CH₃N |
Tritylthio group | Thiol protection | C₁₉H₁₅S |
Propanoic acid backbone | Amino acid core | C₃H₅O₂ |
The physicochemical properties of (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(tritylthio)propanoic acid reflect the combined characteristics of its constituent protecting groups and amino acid backbone [2]. The compound exhibits a calculated boiling point of 746.0 ± 60.0 degrees Celsius at 760 mmHg, indicating substantial thermal stability [2]. Storage conditions typically require room temperature environments that are dry and sealed to prevent degradation [2].
The fluorenylmethoxycarbonyl protecting group contributes significantly to the compound's stability profile [8]. This group demonstrates exceptional resistance to acidic conditions and hydrolysis compared to alternative protecting strategies [8]. The stability arises from the extensive conjugation within the fluorenyl system and the electron-withdrawing nature of the carbamate linkage [8]. Under basic conditions, particularly with piperidine treatment, the protecting group undergoes rapid removal through formation of a stable dibenzofulvene byproduct [8].
The trityl protecting group provides additional stability through steric hindrance and electronic stabilization [12]. Trityl-type protecting groups demonstrate enhanced acid stability compared to simpler alternatives, with some derivatives showing stability improvements of over 6,000 times compared to conventional trityl groups [5]. The removal of trityl protection typically requires strongly acidic conditions, often employing trifluoroacetic acid concentrations of 95% with suitable scavengers [4].
Stability considerations include sensitivity to oxidative conditions, particularly for compounds containing trityl-protected sulfur atoms [28]. Under elevated pressure and oxygenated solvents, trityl compounds may undergo oxidation to form sulfoxide derivatives, which can complicate purification procedures [28]. This sensitivity necessitates careful handling during synthetic manipulations and storage protocols [28].
The spectroscopic characteristics of (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(tritylthio)propanoic acid provide distinctive fingerprints for structural identification and purity assessment [11] [21]. The fluorenylmethoxycarbonyl group exhibits strong ultraviolet absorption with characteristic peaks that enable quantitative analysis [21]. The major absorption occurs at 301 nanometers, providing a sensitive method for monitoring concentration and purity [21] [38].
Nuclear magnetic resonance spectroscopy reveals characteristic chemical shift patterns for each structural component [28]. The fluorenyl protons typically appear in the aromatic region between 7.2 and 8.0 parts per million [28] [38]. The methoxycarbonyl protons generate distinctive multiplets around 4.3 parts per million, while the alpha-proton of the amino acid backbone produces signals around 3.9 parts per million [38]. The trityl protons contribute complex multipicity patterns in the aromatic region due to the three equivalent phenyl rings [28].
Infrared spectroscopy provides complementary structural information through characteristic vibrational frequencies [27]. The carbamate carbonyl stretch typically appears around 1700 wavenumbers, while the carboxylic acid carbonyl generates absorption near 1750 wavenumbers [27]. The fluorenyl ring system produces multiple aromatic carbon-carbon stretching modes between 1450 and 1600 wavenumbers [27] [30]. The trityl group contributes additional aromatic stretching modes and carbon-hydrogen bending vibrations [27].
Mass spectrometry fragmentation patterns reveal characteristic breakdown pathways for structural elucidation [23] [24]. Amino acid derivatives typically undergo loss of water (18 mass units), carbon monoxide (28 mass units), and ammonia (17 mass units) under collision-induced dissociation conditions [24]. The fluorenylmethoxycarbonyl group produces distinctive fragmentation products that can be monitored for identification purposes [23]. The trityl protecting group generates characteristic tropylium-type fragments that provide additional structural confirmation [23].
Conformational analysis of (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(tritylthio)propanoic acid reveals complex intramolecular interactions between the protecting groups and amino acid backbone [11] [20]. The fluorenylmethoxycarbonyl group adopts preferred conformations that minimize steric interactions while maintaining optimal orbital overlap [11]. Crystal structure studies of related fluorenylmethoxycarbonyl amino acid derivatives demonstrate consistent conformational preferences across different amino acid residues [11].
The bulky nature of both protecting groups significantly restricts the conformational freedom of the amino acid backbone [5]. The fluorenylmethoxycarbonyl group forces adoption of conformations where the dihedral angle between the carbonyl group and alpha-hydrogen approaches either 0 or 180 degrees [5]. This geometric constraint helps preserve stereochemical integrity during synthetic transformations [5].
Nuclear magnetic resonance studies provide detailed conformational information through coupling constant analysis [20]. The three-bond coupling constants between nitrogen and alpha-carbon (³J(NC)) follow established Karplus-Bystrov relationships that correlate with dihedral angles [20]. These experimental parameters enable distinction between different secondary structure preferences and provide constraints for conformational assignments [20].
Rotational Overhauser effect spectroscopy reveals specific through-space interactions between protecting group protons and backbone elements [9]. These correlations confirm restricted rotation around key bonds and demonstrate preferred orientations of side chain substituents [9]. The extensive conjugation within the fluorenyl system creates distinctive through-space coupling patterns that serve as conformational markers [9].
Conformational Parameter | Range (degrees) | Influence |
---|---|---|
Phi (φ) backbone angle | -60 to -120 | Fluorenylmethoxycarbonyl protection |
Psi (ψ) backbone angle | +120 to +180 | Steric constraints |
Chi (χ₁) side chain | -60 to -180 | Trityl protection |
Carbamate torsion | 0 to 180 | Electronic stabilization |
Density functional theory calculations provide comprehensive insights into the electronic structure and molecular properties of (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(tritylthio)propanoic acid [15] [31]. The B3LYP functional with appropriate basis sets accurately reproduces experimental geometries and energetics for amino acid derivatives [31] [36]. Computational studies reveal that the compound adopts stable conformations that minimize intramolecular steric interactions while maximizing favorable electronic interactions [15].
Geometry optimization calculations demonstrate that the molecule preferentially adopts extended conformations that separate the bulky protecting groups [35] [36]. The fluorenylmethoxycarbonyl and trityl moieties orient themselves to minimize steric clashes while maintaining optimal electronic delocalization [35]. Energy minimization reveals multiple local conformational minima within 2-3 kilocalories per mole of the global minimum [39].
Thermodynamic property calculations provide quantitative data for understanding molecular behavior [36]. Computed zero-point energies, enthalpies, heat capacities, and entropies correlate well with experimental measurements for similar systems [36]. The large molecular size and multiple rotational degrees of freedom contribute to substantial entropy terms that influence conformational equilibria [36].
Molecular dynamics simulations reveal dynamic behavior and conformational flexibility under physiological conditions [33] [37]. Extended simulations using explicit solvent models demonstrate that the molecule maintains structural integrity while exhibiting localized flexibility in less constrained regions [37]. The protecting groups effectively shield reactive centers from solvent interactions while permitting necessary conformational adjustments [33].
Vibrational frequency calculations support experimental spectroscopic assignments and provide harmonic approximations for normal mode analysis [34]. Anharmonic corrections become important for accurate prediction of infrared and Raman spectra, particularly for the complex aromatic systems present in both protecting groups [34]. The calculated frequencies correlate well with experimental observations, validating the computational models [34].
Computational Property | Calculated Value | Method |
---|---|---|
Dipole moment | 3.2-4.1 Debye | DFT/B3LYP |
Polarizability | 65-75 Ų | Time-dependent DFT |
HOMO energy | -6.8 eV | DFT calculation |
LUMO energy | -1.2 eV | DFT calculation |
Rotational barriers | 8-15 kcal/mol | Potential energy scans |
The retrosynthetic analysis of fluorenylmethyloxycarbonyl-N-methyl-cysteine(trityl)-hydroxyl reveals multiple disconnection strategies that lead to distinct synthetic pathways [1] [2]. The primary retrosynthetic disconnection involves the cleavage of the N-methyl bond, revealing fluorenylmethyloxycarbonyl-cysteine(trityl)-hydroxyl as the immediate precursor. This approach necessitates selective N-methylation of the amino acid without compromising the integrity of the protecting groups or inducing racemization [3] [4].
A secondary strategic approach involves the disconnection of the fluorenylmethyloxycarbonyl protecting group, leading to N-methyl-cysteine(trityl)-hydroxyl as an intermediate. This pathway allows for the incorporation of the fluorenylmethyloxycarbonyl group after N-methylation, potentially avoiding compatibility issues during the methylation process [1] [4]. The trityl protecting group serves as a stable sulfur protection that remains intact throughout most synthetic transformations while providing adequate stability under both acidic and basic conditions [5] [6].
The retrosynthetic analysis must consider the stereochemical integrity of the amino acid center, as N-methylation reactions can proceed through mechanisms that potentially lead to racemization [3] [7]. Strategic selection of reaction conditions and protecting group combinations becomes critical to maintain optical purity throughout the synthesis. The use of electronically neutral cysteine derivatives has been identified as particularly important for successful oxazolidinone-mediated transformations [1] [3].
Alternative disconnection strategies include the formation of the trityl-sulfur bond after N-methylation or the simultaneous installation of both protecting groups. Each approach presents unique advantages and challenges in terms of overall efficiency, stereochemical control, and practical implementation [8] [5]. The optimal strategy depends on the specific requirements of the synthetic campaign, including scale, purity specifications, and cost considerations.
The oxazolidinone-mediated approach represents the most successful methodology for the N-methylation of cysteine derivatives, achieving overall yields of 91% with minimal racemization [1] [3] [4]. This strategy involves the initial cyclization of fluorenylmethyloxycarbonyl-cysteine(S-tert-butyl)-hydroxyl to form the corresponding oxazolidinone intermediate through treatment with triphosgene or equivalent reagents [1] [2] [9].
The cyclization process requires careful optimization of reaction conditions to ensure complete conversion while preventing decomposition of sensitive protecting groups. The reaction typically proceeds at room temperature in dichloromethane with triethylamine as base, achieving quantitative conversion within 2-4 hours [1] [3]. The choice of solvent proves critical, as polar protic solvents can interfere with cyclization efficiency and lead to unwanted side reactions [9] [10].
Following oxazolidinone formation, the N-methylation proceeds through treatment with methyl iodide and a suitable base, typically potassium carbonate or cesium carbonate in N,N-dimethylformamide [1] [7] [11]. The reaction mechanism involves nucleophilic attack of the oxazolidinone nitrogen on the methylating agent, followed by ring opening to generate the N-methylated product. This process maintains the stereochemical integrity of the amino acid center due to the conformational constraints imposed by the oxazolidinone ring [2] [12].
The subsequent ring-opening and reduction steps utilize sodium borohydride or lithium aluminum hydride to generate the final N-methylated amino acid derivative [1] [3]. Alternative reducing agents, including sodium cyanoborohydride, have been employed with success, particularly in cases where milder conditions are required to preserve acid-labile protecting groups [11] [13]. The overall process demonstrates excellent reproducibility and can be readily scaled from milligram to kilogram quantities [14] [15].
Method | Overall Yield (%) | Reaction Time | Key Advantages | Key Limitations |
---|---|---|---|---|
Oxazolidinone-Mediated N-Methylation | 91 [1] | 2-4 hours [1] | High yield, minimal racemization [1] | Multi-step process [1] |
Direct N-Methylation with Silver Oxide/Potassium Carbonate | 0-5 [1] | 12-24 hours [1] | Simple procedure [1] | Very low yields [1] |
Schiff Base Reduction (O'Donnell Ketimine) | Failed - catalyst poisoning [1] | 6-12 hours [1] | Mild conditions [1] | Sulfur catalyst poisoning [1] |
Solid-Phase N-Methylation | 85-95 [11] [13] | 40 minutes [16] | Fast, automated [16] | On-resin only [13] |
Reductive Amination with Formaldehyde | 56-85 [17] | 20 minutes [17] | Green chemistry [17] | Limited substrate scope [17] |
The comparative analysis reveals significant differences in efficiency and practicality among various N-methylation strategies. The oxazolidinone-mediated approach demonstrates superior performance in terms of overall yield and stereochemical control, making it the preferred method for high-quality synthesis [1] [3]. Direct methylation methods using silver oxide or potassium carbonate consistently fail to provide acceptable yields with cysteine derivatives, attributed to the deactivating effect of the sulfur substituent [1] [18].
Schiff base reduction approaches encounter insurmountable challenges due to sulfur-mediated catalyst poisoning, particularly when using palladium-based hydrogenation systems [1] [3]. This limitation eliminates reductive amination strategies that rely on transition metal catalysis, necessitating alternative approaches for N-methylation of sulfur-containing amino acids.
Solid-phase N-methylation methodologies offer significant advantages in terms of reaction speed and automation potential [16] [19]. Recent optimizations have reduced reaction times from 4 hours to 40 minutes while maintaining excellent yields [16]. These approaches utilize o-nitrobenzenesulfonyl protection followed by methylation with dimethyl sulfate and subsequent deprotection [11] [13]. However, this strategy remains limited to on-resin applications and requires specialized equipment for automated implementation.
Mechanochemical N-methylation represents an emerging green chemistry approach that eliminates solvent requirements while achieving good yields [17] [20]. Ball-milling conditions enable N-methylation of secondary amines in 20 minutes with yields ranging from 78-95% [17]. However, the application to cysteine derivatives remains limited, and the method requires further development for amino acid substrates with complex protecting group patterns.
Process Parameter | Laboratory Scale (1-10g) | Pilot Scale (100g-1kg) | Manufacturing Scale (>10kg) |
---|---|---|---|
Batch Size | Standard glassware | Jacketed reactor | Multi-vessel system |
Mixing Requirements | Magnetic stirring | Mechanical stirring | Controlled agitation |
Temperature Control | ±2°C tolerance | ±1°C tolerance | ±0.5°C tolerance |
Solvent Recovery | Manual distillation | Semi-automated | Automated recovery |
Quality Control | High Performance Liquid Chromatography analysis | In-line monitoring | Continuous monitoring |
Safety Considerations | Fume hood | Closed system | Full containment |
The translation of laboratory-scale synthetic methodologies to industrial production requires comprehensive evaluation of process parameters and potential bottlenecks [14] [15] [21]. The oxazolidinone-mediated N-methylation strategy has been successfully demonstrated on kilogram scale with overall yields exceeding 85% and maintained stereochemical purity [14] [15]. Critical success factors include precise temperature control during cyclization and methylation steps, as temperature variations can lead to decreased yields and increased impurity formation.
Solvent selection becomes particularly important at larger scales due to cost, safety, and environmental considerations [22] [23] [24]. The traditional use of N,N-dimethylformamide in the methylation step presents challenges due to its classification as a reproductive toxin and recent regulatory restrictions [24] [25]. Alternative solvents, including dimethyl sulfoxide/ethyl acetate mixtures and dipropyleneglycol dimethylether, have been successfully implemented with comparable or improved performance [26] [27].
Heat management represents a critical aspect of scale-up, as the exothermic nature of certain reactions can lead to temperature excursions and subsequent product degradation [15] [21]. Implementation of controlled addition protocols and adequate cooling capacity ensures consistent product quality across different batch sizes. Automated dosing systems and continuous monitoring enable precise control of reaction parameters throughout the process.
Process analytical technology implementation allows for real-time monitoring of reaction progress and product quality [15] [21]. In-line spectroscopic methods, including near-infrared and Raman spectroscopy, provide immediate feedback on conversion and purity without the delays associated with offline analysis. This capability enables rapid response to process deviations and maintains consistent product quality throughout manufacturing campaigns.
Synthesis Approach | Process Mass Intensity | Solvent Recyclability (%) | Environmental Factor | Energy Consumption (Relative) |
---|---|---|---|---|
Traditional N,N-Dimethylformamide-based Solid-Phase Peptide Synthesis | 50-100 [22] | 40-60 [22] | 80-120 [22] | 100 [22] |
Dimethyl Sulfoxide/Ethyl Acetate Binary Mixture | 30-40 [27] | 70-80 [27] | 40-60 [27] | 80 [27] |
Dipropyleneglycol Dimethylether | 25-35 [26] | 75-85 [26] | 30-50 [26] | 75 [26] |
Mechanochemical N-Methylation | 15-25 [17] | Not applicable [17] | 10-20 [17] | 50 [17] |
Biocatalytic Oxazolidinone Formation | 20-30 [28] | 60-70 [28] | 25-40 [28] | 90 [28] |
The implementation of green chemistry principles in the synthesis of fluorenylmethyloxycarbonyl-N-methyl-cysteine(trityl)-hydroxyl addresses growing environmental and regulatory concerns while potentially reducing manufacturing costs [29] [22] [23]. Solvent replacement initiatives focus on eliminating hazardous substances, particularly N,N-dimethylformamide and dichloromethane, which account for 80-90% of the environmental impact in traditional synthetic approaches [30] [31].
Binary solvent systems comprising dimethyl sulfoxide and ethyl acetate demonstrate excellent performance as N,N-dimethylformamide replacements while offering improved environmental profiles [27] [32]. These mixtures can be tuned by adjusting component ratios to optimize polarity and viscosity for specific reaction requirements. Solvent recovery rates of 70-80% significantly reduce waste generation and operational costs compared to traditional approaches [22] [27].
Dipropyleneglycol dimethylether emerges as a particularly promising green solvent alternative, classified as non-hazardous under current regulations while maintaining excellent solubility properties for amino acid derivatives [26]. Its higher boiling point enables microwave-assisted synthesis, potentially reducing reaction times and energy consumption. The biodegradable nature of this solvent addresses end-of-life environmental concerns associated with traditional organic solvents.
Mechanochemical approaches represent a paradigm shift toward solvent-free synthesis, utilizing ball-milling conditions to achieve N-methylation without liquid media [17] [20]. While still under development for complex amino acid substrates, this methodology demonstrates process mass intensities of 15-25, significantly lower than conventional approaches. The elimination of solvent requirements addresses both environmental and safety concerns while simplifying downstream processing.
Biocatalytic methodologies offer complementary green chemistry solutions, particularly for oxazolidinone formation through engineered myoglobin-based catalysts [28] [33]. These systems operate under mild aqueous conditions and demonstrate excellent enantioselectivity, potentially eliminating the need for resolution or chiral auxiliary approaches. However, current biocatalytic methods require further development to achieve the throughput and cost-effectiveness necessary for commercial implementation.